N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine
Brand Name: Vulcanchem
CAS No.: 324028-12-8
VCID: VC3873305
InChI: InChI=1S/C11H10F3NO3/c1-5(16)15-9(11(17)18)4-6-2-7(12)10(14)8(13)3-6/h2-3,9H,4H2,1H3,(H,15,16)(H,17,18)/t9-/m1/s1
SMILES: CC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O
Molecular Formula: C11H10F3NO3
Molecular Weight: 261.2 g/mol

N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine

CAS No.: 324028-12-8

Cat. No.: VC3873305

Molecular Formula: C11H10F3NO3

Molecular Weight: 261.2 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine - 324028-12-8

Specification

CAS No. 324028-12-8
Molecular Formula C11H10F3NO3
Molecular Weight 261.2 g/mol
IUPAC Name (2R)-2-acetamido-3-(3,4,5-trifluorophenyl)propanoic acid
Standard InChI InChI=1S/C11H10F3NO3/c1-5(16)15-9(11(17)18)4-6-2-7(12)10(14)8(13)3-6/h2-3,9H,4H2,1H3,(H,15,16)(H,17,18)/t9-/m1/s1
Standard InChI Key MJBCGFLRYSZAPQ-SECBINFHSA-N
Isomeric SMILES CC(=O)N[C@H](CC1=CC(=C(C(=C1)F)F)F)C(=O)O
SMILES CC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O
Canonical SMILES CC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine features a D-alanine backbone modified at the α-carbon with a 3,4,5-trifluorophenyl group and an N-acetyl moiety. The trifluorophenyl substituent introduces significant electronegativity and steric bulk, influencing the compound’s interaction with biological targets and metabolic enzymes . The stereochemistry at the α-carbon (D-configuration) is critical for its biological activity, as evidenced by its preferential incorporation into bacterial cell walls over mammalian systems .

Physicochemical Characteristics

The compound’s molecular weight of 261.2 g/mol and calculated LogP value of ~3.1 suggest moderate lipophilicity, which may enhance membrane permeability. Its solubility in organic solvents like dimethyl sulfoxide (DMSO) and aqueous buffers at physiological pH facilitates its use in in vitro and in vivo studies . Stability studies using 19F^{19}\text{F}-NMR demonstrate that the trifluoromethyl group remains intact in human and mouse serum over extended periods, underscoring its suitability for biomedical applications .

Table 1: Key Physicochemical Properties of N-Acetyl-3-(3,4,5-Trifluorophenyl)-D-Alanine

PropertyValueSource
CAS Number324028-12-8
Molecular FormulaC11H10F3NO3\text{C}_{11}\text{H}_{10}\text{F}_3\text{NO}_3
Molecular Weight261.2 g/mol
LogP~3.1
SolubilityDMSO, aqueous buffers
Stability in Serum>6 hours (by 19F^{19}\text{F}-NMR)
SupplierQuantityPricePurity
AK Scientific100 mg$134≥95%
AK Scientific250 mg$213.2≥95%
American Custom Chemicals5 mg$498.1795.00%
GlpBio25 µLInquiryResearch

Applications in Biomedical Research

PET Imaging of Bacterial Infections

The fluorine-18 derivative [18F]3,3,3[^{18}\text{F}]3,3,3-trifluoro-D-alanine has emerged as a novel PET tracer for detecting bacterial infections. Unlike conventional tracers like [18F][^{18}\text{F}]-FDG, which accumulate in both infected and inflamed tissues, this compound specifically incorporates into bacterial peptidoglycan. In Escherichia coli, the tracer showed robust accumulation (5–10% injected dose per gram) with minimal background signal in murine models . Its resistance to mammalian D-amino acid oxidase (DAAO) further enhances specificity, as human enzymes fail to metabolize the trifluoromethyl group .

Mechanistic Insights into Peptidoglycan Biosynthesis

Studies using 19F^{19}\text{F}-NMR and mass spectrometry demonstrate that N-acetyl-3-(3,4,5-trifluorophenyl)-D-alanine integrates into the peptidoglycan layer of Gram-negative bacteria. This incorporation occurs via bacterial ligase enzymes, which erroneously utilize the analog during cell wall synthesis. Such findings provide a platform for developing antimicrobial agents targeting peptidoglycan remodeling .

Recent Advances and Future Directions

Optimization of Radiosynthesis

Recent efforts focus on improving the molar activity (AmA_m) of [18F][^{18}\text{F}]-labeled derivatives, which currently stands at 0.036 ± 0.004 GBq/µmol . Innovations in precursor design and purification techniques aim to enhance yield and reduce isotopic dilution, enabling higher-resolution imaging.

Expansion to Antimicrobial Drug Discovery

The compound’s selective incorporation into bacterial peptidoglycan positions it as a scaffold for developing narrow-spectrum antibiotics. Modifications to the acetyl or trifluorophenyl groups could fine-tune binding to bacterial ligases, reducing off-target effects in human cells .

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